乙酸((1-甲基-4,5,6,7-四氢-1H-吲唑-3-基)甲基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

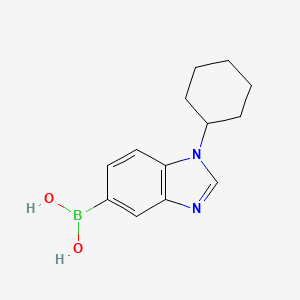

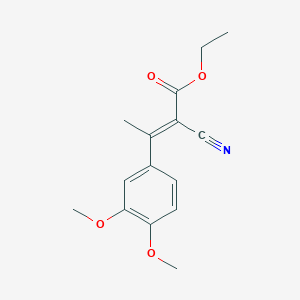

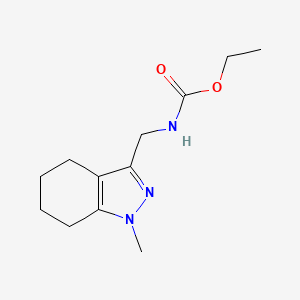

Ethyl ((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)carbamate is a compound that contains an indazole moiety . Indazole is a heterocyclic aromatic organic compound that has aroused great interest due to its wide variety of biological properties .

Synthesis Analysis

The synthesis of indazole derivatives is a topic of ongoing research. While specific synthesis methods for ethyl ((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)carbamate were not found, general methods for synthesizing indazole derivatives have been reported .Molecular Structure Analysis

The molecular structure of this compound is complex, featuring an indazole core, which is a bicyclic compound consisting of fused benzene and pyrazole rings . The compound also contains an ethyl carbamate group .科学研究应用

Antitumor Activity

Indole derivatives, including those with indazole substructures, have attracted attention for their potential antitumor properties. Researchers have synthesized various indazole-based compounds and evaluated their in vitro antineoplastic activity against human cancer cell lines . Further investigations into the specific antitumor mechanisms and potential clinical applications of this compound are warranted.

Inhibition of Guanylate Cyclase

Tricyclic indole and dihydroindole derivatives derived from ethyl ((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)carbamate have been explored as inhibitors of guanylate cyclase. Guanylate cyclase plays a crucial role in cellular signaling pathways, making it an attractive target for drug development . These derivatives may have therapeutic potential in conditions related to guanylate cyclase dysregulation.

Cell Biology and Drug Development

Indoles, both natural and synthetic, exhibit various biologically vital properties. They play essential roles in cell biology and have been investigated for their potential in treating cancer cells, microbial infections, and other disorders. The exploration of novel synthetic methods for constructing indoles remains an active area of research . Ethyl ((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)carbamate contributes to this field by providing a unique indazole scaffold.

Plant Hormone Analog

Indole-3-acetic acid (IAA) is a plant hormone produced by the degradation of tryptophan in higher plants. Although not directly related to the compound , the indole moiety shares structural similarities with IAA. Understanding the biological functions of indole derivatives can shed light on their potential applications in plant growth regulation and agriculture .

未来方向

Given the wide range of biological activities exhibited by indazole derivatives, it is likely that the medicinal properties of ethyl ((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)carbamate and similar compounds will be explored in the future for the treatment of various pathological conditions .

属性

IUPAC Name |

ethyl N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O2/c1-3-17-12(16)13-8-10-9-6-4-5-7-11(9)15(2)14-10/h3-8H2,1-2H3,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJHNABCODPVICO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCC1=NN(C2=C1CCCC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl ((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)carbamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 4-[(azetidine-1-carbonyl)amino]piperidine-1-carboxylate](/img/structure/B2765961.png)

![N-[[1-(2-Chlorophenyl)pyrrolidin-3-yl]methyl]oxirane-2-carboxamide](/img/structure/B2765963.png)

![Ethyl 5-[(4-chloro-3-nitrobenzoyl)amino]-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2765966.png)

![N-(3,4-dimethylphenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2765972.png)